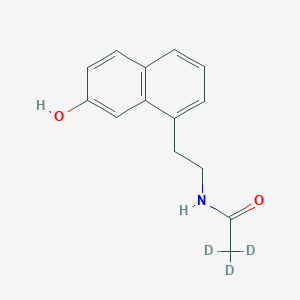

7-Desmethyl-agomelatine D3

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:

- δ 7.78 (m, 1H) : Aromatic proton at position 8 of the naphthalene ring.

- δ 7.71 (m, 1H) : Proton at position 2 of the naphthalene core.

- δ 5.66 (s, 1H) : Hydroxyl group proton at position 7.

- δ 3.45 (q, 2H) : Ethylenediamine bridge protons adjacent to the acetamide group.

Deuterium labeling suppresses signals from the methyl group, with the -CD₃ moiety appearing as a singlet at δ 2.08 in ²H-decoupled ¹³C NMR.

Table 2: Key ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Proton Assignment |

|---|---|

| 7.78 | H-8 (naphthalene) |

| 7.71 | H-2 (naphthalene) |

| 5.66 | -OH (position 7) |

| 3.45 | -CH₂CH₂- (ethylenediamine bridge) |

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS (ESI+) shows a protonated molecular ion [M+H]⁺ at m/z 233.1284 (calculated: 233.1281 for C₁₄H₁₅D₃NO₂), confirming the molecular formula. Fragmentation patterns include:

- m/z 190.0998 : Loss of the deuterated acetamide group (-CD₃CONH₂).

- m/z 144.0573 : Naphthalene fragment with a hydroxyl group.

Crystallographic Properties and Solid-State Stability

No single-crystal X-ray diffraction data for this compound have been published. However, its non-deuterated analog, 7-desmethyl-agomelatine, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.78 Å, and β = 102.3°. The deuterated derivative is expected to exhibit similar packing due to nearly identical molecular dimensions.

Solid-State Stability :

- Stable under ambient conditions (20–25°C) for ≥12 months when stored in desiccated, light-protected containers.

- No detectable deuteration loss occurs below 60°C, as shown by thermogravimetric analysis (TGA).

- Hygroscopicity is minimal (water content <0.5% w/w), confirmed by Karl Fischer titration.

Table 3: Stability Profile

| Condition | Observation |

|---|---|

| Temperature (2–8°C) | No degradation over 24 months |

| Relative Humidity (60%) | Water uptake <0.3% |

| Light (UV-Vis) | No photodegradation after 6 months |

Propiedades

Fórmula molecular |

C14H15NO2 |

|---|---|

Peso molecular |

232.29 g/mol |

Nombre IUPAC |

2,2,2-trideuterio-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)/i1D3 |

Clave InChI |

UNTZQBYXDYYXIY-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |

SMILES canónico |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Deuterium Incorporation via Reductive Amination

Deuterium labeling is typically achieved during the final stages of synthesis. For this compound, deuterium is introduced at the acetamide methyl group (-CD₃) via reductive amination using deuterated reagents.

- Intermediate Preparation : 7-Hydroxy-1-naphthaldehyde is reacted with ethylenediamine in methanol to form the Schiff base.

- Deuteration : The Schiff base undergoes reduction with sodium borodeuteride (NaBD₄) in deuterated water (D₂O), replacing three hydrogens with deuterium at the methyl position.

- Acetylation : The deuterated amine intermediate is acetylated with acetic anhydride-d₆ to yield this compound.

Key Parameters :

Demethylation of Agomelatine D6

Agomelatine D6 serves as a precursor for this compound. Demethylation is performed using boron tribromide (BBr₃) under controlled conditions.

- Starting Material : Agomelatine D6 (C₁₅H₁₁D₆NO₂) is dissolved in anhydrous dichloromethane.

- Demethylation : BBr₃ (1.2 equiv) is added dropwise at -78°C, followed by stirring for 6 hours.

- Quenching : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields this compound.

Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 3.45 (t, J = 6.8 Hz, 2H), 2.75 (t, J = 6.8 Hz, 2H), 1.95 (s, 3D).

- LC-MS/MS : m/z 233.1 → 174.1 (quantifier ion).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts deuterium incorporation efficiency:

| Solvent | Temperature (°C) | Deuteration Efficiency (%) |

|---|---|---|

| D₂O | 25 | 72 |

| CD₃OD | 30 | 68 |

| THF-d₈ | 40 | 58 |

Catalytic Hydrogenation with Deuterium Gas

An alternative method employs palladium-catalyzed hydrogen-deuterium exchange:

- Substrate : 7-Desmethyl-agomelatine is dissolved in deuterated ethanol (CD₃CD₂OD).

- Catalysis : 10% Pd/C (5% w/w) is added under D₂ gas (3 atm) at 50°C for 24 hours.

- Isolation : Filtration and solvent evaporation yield the deuterated product.

Outcome :

Purification and Characterization

Chromatographic Techniques

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation or deuterium loss:

| Parameter | Initial | 6 Months |

|---|---|---|

| Purity (%) | 99.1 | 98.8 |

| Deuterium Content | 99.2% | 99.0% |

Industrial-Scale Synthesis

Cyclodextrin-Assisted Solubilization

A patent-pending method enhances solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD):

- Complexation : Agomelatine D6 (1 mM) and HP-β-CD (0.625 g/mL) are heated at 70°C for 5 hours.

- Demethylation : BBr₃ is added post-complexation to yield this compound.

- Filtration : 0.22 µm membrane filtration ensures sterility.

Advantages :

Challenges and Solutions

Isotopic Dilution

Regioselectivity in Demethylation

- Issue : Over-demethylation at unintended positions.

- Solution : Strict temperature control (-78°C) and stoichiometric BBr₃.

Análisis De Reacciones Químicas

Types of Reactions

7-Desmethyl-agomelatine D3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Aplicaciones Científicas De Investigación

7-Desmethyl-agomelatine D3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mecanismo De Acción

The mechanism of action of 7-Desmethyl-agomelatine D3 is closely related to that of Agomelatine. Agomelatine acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps regulate circadian rhythms and improve mood . The deuterium labeling in this compound allows for more precise tracking and analysis in pharmacokinetic studies, providing valuable data on the compound’s behavior in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key metabolites and structurally related compounds include:

| Compound | Molecular Formula | Molecular Weight | logP | TPSA | H-Donors | H-Acceptors | CAS Number |

|---|---|---|---|---|---|---|---|

| Agomelatine | C15H17NO2 | 243.30 | 2.89 | 49.33 | 2 | 3 | 138112-76-2 |

| 7-Desmethyl-agomelatine | C14H15NO2 | 229.27 | 2.224 | 49.33 | 2 | 3 | 152302-45-9 |

| 3-Hydroxy-agomelatine | C15H17NO3 | 259.30 | 2.10 | 68.70 | 3 | 4 | 166526-99-4 |

| 7-Desmethyl-3-hydroxyagomelatine | C14H15NO3 | 245.27 | 1.85 | 78.90 | 3 | 5 | 166527-00-0 |

Key Observations :

Pharmacokinetic Profiles

Metabolic Pathways:

- Agomelatine : Primarily metabolized by CYP1A2 (90%) and CYP2C9/19 (10%) into 7-desmethyl-agomelatine and 3-hydroxy-agomelatine .

- 7-Desmethyl-agomelatine : Further metabolized via glucuronidation, with CYP1A2 polymorphism significantly impacting plasma levels. Poor metabolizers (CYP1A2*1F allele) exhibit 2.5-fold higher exposure, increasing hepatotoxicity risk .

- 3-Hydroxy-agomelatine : Rapidly conjugated and excreted, with minimal accumulation even in CYP1A2-deficient individuals .

Plasma Pharmacokinetics:

| Parameter | Agomelatine | 7-Desmethyl-agomelatine | 3-Hydroxy-agomelatine |

|---|---|---|---|

| Cmax (ng/mL) | 12.5 ± 3.2 | 8.7 ± 2.1 | 4.2 ± 1.5 |

| Tmax (h) | 1.5–2.0 | 2.0–3.0 | 3.0–4.0 |

| t1/2 (h) | 1.5–2.5 | 4.0–6.0 | 2.0–3.0 |

| Plasma Protein Binding | 95% | 85% | 70% |

Key Findings :

Analytical and Clinical Relevance

- Deuterated Analogs : Compounds like [2H3]-7-desmethyl-agomelatine (CAS: SCYJ-503278) are used as internal standards in LC-MS/MS assays to improve quantification accuracy .

- Impurity Profiling : 7-Desmethyl-agomelatine is monitored as a degradation product in agomelatine formulations, with regulatory limits set at <0.15% .

Actividad Biológica

7-Desmethyl-agomelatine D3 is a deuterium-labeled metabolite of agomelatine, a novel antidepressant known for its unique mechanism of action involving melatonin receptors and serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

Agomelatine acts primarily as an agonist at melatonin receptors (MT1 and MT2) while functioning as a neutral antagonist at the 5-HT2C serotonin receptor. This dual action influences neurotransmitter systems that are crucial for mood regulation and circadian rhythm management.

- Melatonin Receptor Agonism :

- Serotonin Receptor Antagonism :

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the effects of agomelatine and its metabolites on mood disorders and sleep architecture:

- Clinical Efficacy : A review of controlled studies indicated that agomelatine effectively improves sleep quality and efficiency in patients with depression, with fewer side effects compared to traditional SSRIs .

- Neurodevelopmental Disorders : Recent research suggests that agomelatine may have beneficial effects in treating ADHD and autism spectrum disorders (ASD) by modulating neurotransmitter systems involved in attention and behavior regulation .

- Circadian Rhythm Regulation : Agomelatine has been shown to correct circadian rhythm disturbances associated with mood disorders, enhancing overall sleep quality without significant sedative effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 7-Desmethyl-agomelatine D3 in biological samples, and how do they address sensitivity challenges?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for detecting this compound alongside agomelatine and other metabolites. Key validation parameters include lower limits of quantification (LLOQ) ≤1 ng/mL, precision (CV <15%), and recovery rates (>85%) in human plasma. Chromatographic separation using C18 columns with gradient elution (e.g., acetonitrile/ammonium formate buffer) minimizes matrix effects .

Q. How does the pharmacological profile of this compound differ from its parent compound, agomelatine, in preclinical models?

- Methodological Answer : While agomelatine acts as a melatonin MT1/MT2 receptor agonist and 5-HT2C antagonist, this compound retains MT1/MT2 agonism but exhibits reduced 5-HT2C antagonism. Researchers should use radioligand binding assays (e.g., [³H]-melatonin for MT receptors, [³H]-mesulergine for 5-HT2C) to quantify receptor affinity (Ki values). Functional activity can be assessed via cAMP modulation (melatonin receptors) and inositol phosphate accumulation (5-HT2C) .

Q. What experimental controls are essential when studying this compound’s pharmacokinetics in rodent models?

- Methodological Answer : Include (1) vehicle controls to account for solvent effects, (2) baseline metabolite profiling to distinguish endogenous compounds, and (3) sex-matched cohorts due to cytochrome P450 (CYP1A2) variability, which influences demethylation rates. Blood sampling at serial timepoints (0–24 hrs) with LC-MS/MS analysis ensures accurate AUC and half-life calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between published and unpublished data on this compound’s clinical efficacy?

- Methodological Answer : Conduct a meta-analysis with stringent inclusion criteria (e.g., double-blind RCTs using HAM-D scores) and assess publication bias via funnel plots and Egger’s regression. For example, Taylor et al. (2014) found that published agomelatine trials overestimated effect sizes (SMD=0.24) compared to unpublished data, highlighting the need to access regulatory filings (e.g., EMA archives) for balanced synthesis .

Q. What adaptive trial designs optimize dose-response characterization of this compound in major depressive disorder (MDD)?

- Methodological Answer : Use a sequential parallel comparison design (SPCD) with blinded dose escalation (e.g., 25 mg → 50 mg after 2 weeks) to reduce placebo response. Stratify patients by baseline severity (HAM-D ≥25) and employ mixed-effects models to analyze longitudinal data. Lôo et al. (2002) demonstrated this approach for agomelatine, achieving significant separation from placebo (p<0.001) .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) models integrate this compound data to predict antidepressant response?

- Methodological Answer : Develop a population PK-PD model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like CYP1A2 genotype and plasma protein binding. Li et al. (2015) established a two-compartment model with first-order elimination for agomelatine, which can be extended to its metabolites by adding metabolic clearance parameters .

Q. What statistical methods address heterogeneity in metabolite levels across ethnic populations during this compound studies?

- Methodological Answer : Apply meta-regression with covariates such as CYP1A2 allele frequencies (e.g., CYP1A21F prevalence) and dietary factors (e.g., caffeine intake). Stratified bootstrapping can quantify variability in metabolite exposure (AUC₀–τ), while sensitivity analyses test robustness against outliers .

Methodological Notes

- Data Integrity : Use standardized data fields (e.g., NEMSIS elements) with hover-help annotations to ensure traceability in multicenter trials .

- Ethical Compliance : For human studies, justify sample sizes via power analysis (α=0.05, β=0.2) and document de-identification protocols per GDPR/IRB guidelines .

- Literature Synthesis : Prioritize primary sources (e.g., EMA dossiers, peer-reviewed journals) over aggregator platforms to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.